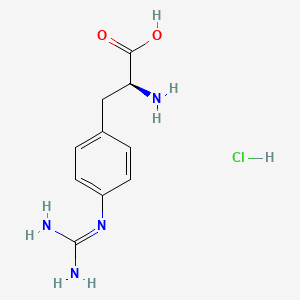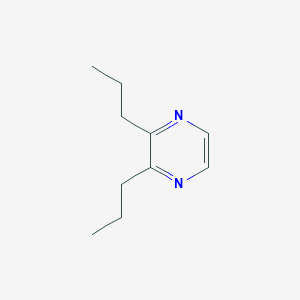
Pyrazine, 2,3-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine, 2,3-dipropyl- is a heterocyclic aromatic organic compound. It belongs to the class of pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The compound has a molecular formula of C10H16N2 and is known for its distinct chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine, 2,3-dipropyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dipropyl-1,4-diaminobenzene with a suitable oxidizing agent can lead to the formation of the desired pyrazine derivative. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazine, 2,3-dipropyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures. The choice of reagents and catalysts is crucial in achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazine, 2,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazine, 2,3-dipropyl- can yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives with varying degrees of saturation.
Applications De Recherche Scientifique
Pyrazine, 2,3-dipropyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Mécanisme D'action
The mechanism of action of pyrazine, 2,3-dipropyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine: The parent compound with no alkyl substituents.
2,3-Dimethylpyrazine: A similar compound with methyl groups at positions 2 and 3.
2,5-Dimethylpyrazine: Another derivative with methyl groups at positions 2 and 5.
Uniqueness
Pyrazine, 2,3-dipropyl- is unique due to the presence of propyl groups at positions 2 and 3, which can influence its chemical reactivity and biological activity. The longer alkyl chains compared to methyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other pyrazine derivatives .
Propriétés
Numéro CAS |
64931-20-0 |
|---|---|
Formule moléculaire |
C10H16N2 |
Poids moléculaire |
164.25 g/mol |
Nom IUPAC |
2,3-dipropylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-3-5-9-10(6-4-2)12-8-7-11-9/h7-8H,3-6H2,1-2H3 |
Clé InChI |
CLZOOLYKDCPFTO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC=CN=C1CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



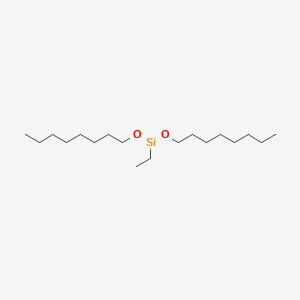
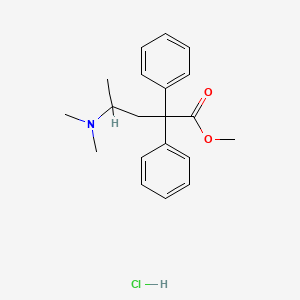
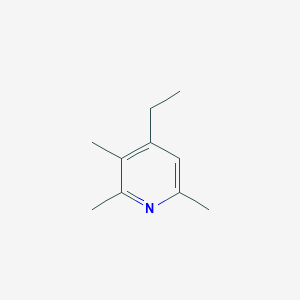
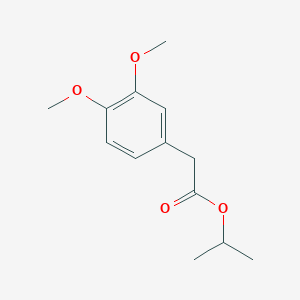
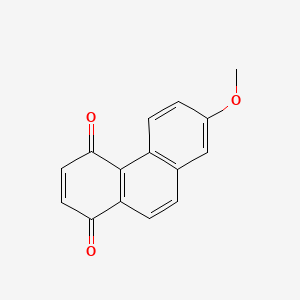
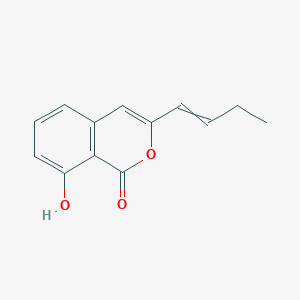

![Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury](/img/structure/B14503505.png)
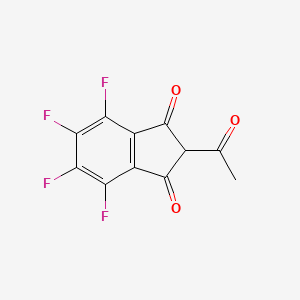

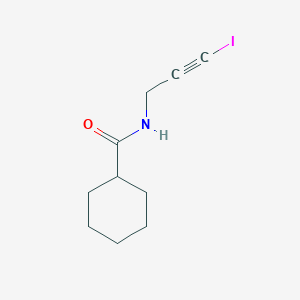
![3-[3-(Trifluoromethyl)phenyl]octahydropyrido[2,1-c][1,4]oxazin-3-ol](/img/structure/B14503521.png)
